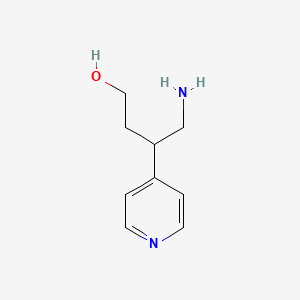

4-Amino-3-(pyridin-4-yl)butan-1-ol

Description

Overview of Amino Alcohols in Organic Chemistry and Chemical Biology Research

Amino alcohols are a class of organic compounds containing both an amine and a hydroxyl functional group. alfa-chemistry.comum.edu.mywikipedia.org This dual functionality makes them versatile building blocks in organic synthesis, enabling the construction of more complex molecules. scbt.com Their ability to participate in a wide range of chemical reactions, including nucleophilic substitutions, reductions, and cyclizations, makes them valuable intermediates. scbt.com

In the realm of chemical biology, amino alcohols are integral to the study of metabolic pathways and enzyme functions. scbt.com Many biologically active molecules, including natural products and pharmaceuticals, contain the amino alcohol motif. wikipedia.orgontosight.ai For instance, several amino acids, the fundamental units of proteins, are technically amino alcohols. wikipedia.org Researchers are actively exploring the potential of amino alcohol derivatives for various applications. alfa-chemistry.com

Significance of Pyridine-Containing Scaffolds in Chemical Research

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. rsc.orgrsc.orgnih.gov Its presence is noted in over 7000 existing drug molecules. rsc.orgnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can influence the solubility and binding characteristics of the molecule. nih.gov

Pyridine derivatives have been incorporated into a wide array of FDA-approved drugs and are investigated for a broad spectrum of biological activities. rsc.orgrsc.orgnih.gov The versatility of the pyridine scaffold stems from its ability to be readily functionalized, allowing for the fine-tuning of a compound's properties. rsc.orgnih.govnih.gov

Rationale for the Advanced Investigation of 4-Amino-3-(pyridin-4-yl)butan-1-ol

The compound this compound combines the key features of an amino alcohol and a pyridine ring, making it a subject of interest for further research. Its structure presents multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives. The specific arrangement of the amino and hydroxyl groups in relation to the pyridine ring can lead to unique three-dimensional structures and potential interactions with biological targets.

The investigation of this compound is driven by the potential to create novel molecules with specific properties. Its role as a synthetic intermediate is a key area of exploration. The bifunctional nature of this compound allows it to be a versatile starting material for more complex molecular architectures.

Compound Information

| Property | Value |

| IUPAC Name | This compound fluorochem.co.uk |

| CAS Number | 1514054-58-0 fluorochem.co.uk |

| Chemical Formula | C₉H₁₄N₂O fluorochem.co.uk |

| Molar Mass | 166.22 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-amino-3-pyridin-4-ylbutan-1-ol |

InChI |

InChI=1S/C9H14N2O/c10-7-9(3-6-12)8-1-4-11-5-2-8/h1-2,4-5,9,12H,3,6-7,10H2 |

InChI Key |

SGJKMSZGGSQXGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(CCO)CN |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Approaches

Retrosynthetic Analysis for 4-Amino-3-(pyridin-4-yl)butan-1-ol

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned.

A primary disconnection can be made at the carbon-nitrogen (C-N) bond of the primary amine. This suggests that the amino group can be introduced in a late stage of the synthesis, for instance, through the reduction of a corresponding azide (B81097) or nitro compound, or via the reductive amination of a suitable ketone. This approach leads back to a precursor such as a 3-(pyridin-4-yl)butan-1,4-diol derivative.

Another logical disconnection is at the C3-C4 bond. This bond could be formed via a Michael addition of a nucleophile to an appropriate α,β-unsaturated compound bearing the pyridinyl moiety. Alternatively, the disconnection of the C2-C3 bond suggests a synthetic route involving the coupling of a pyridinyl organometallic reagent with an electrophilic three-carbon building block, such as an epoxybutane derivative.

These retrosynthetic pathways highlight the key synthons and transformations necessary for the construction of this compound.

Classical Synthetic Routes to Substituted Amino Alcohols

Traditional methods for the synthesis of substituted amino alcohols often yield racemic mixtures, which then require resolution to separate the enantiomers. Several of these classical approaches are applicable to the synthesis of this compound.

One common method is the ring-opening of epoxides . A suitably substituted epoxide, such as a 2-(2-(pyridin-4-yl)oxiran-2-yl)ethanol derivative, can be reacted with an amine source like ammonia (B1221849) to form the desired amino alcohol structure. The regioselectivity of this nucleophilic attack is a critical parameter to control.

Another established route is the reduction of α-amino ketones or β-amino esters . For example, the reduction of a 4-amino-3-(pyridin-4-yl)-3-oxobutanoate ester with a reducing agent like sodium borohydride (B1222165) would produce a diastereomeric mixture of the target compound, necessitating subsequent separation.

The Henry reaction (nitroaldol reaction) provides another viable pathway. This involves the condensation of 4-nitromethylpyridine with a suitable three-carbon aldehyde, followed by the reduction of the resulting nitro group to an amine.

| Classical Route | Key Precursors | Key Transformations | Stereochemical Outcome |

| Epoxide Ring-Opening | 2-(2-(pyridin-4-yl)oxiran-2-yl)ethanol derivative, Amine source | Nucleophilic ring-opening | Typically racemic |

| Reduction of Amino Carbonyls | 4-amino-3-(pyridin-4-yl)-3-oxobutanoate ester | Carbonyl reduction (e.g., with NaBH4) | Diastereomeric mixture |

| Henry Reaction | 4-Nitromethylpyridine, 3-hydroxypropanal | Nitroaldol condensation, Nitro group reduction | Typically racemic |

Stereoselective Synthesis of this compound

Given that the biological activity of chiral molecules is often enantiomer-dependent, the development of stereoselective synthetic methods is of high importance.

Asymmetric catalysis is a powerful strategy for establishing the chiral center in this compound with high enantioselectivity. This can be achieved through several catalytic methods.

Asymmetric hydrogenation of a prochiral olefin or ketone is a prominent approach. For instance, a 3-(pyridin-4-yl)but-3-en-1-ol (B7780512) derivative can be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral ligand like BINAP, to enantioselectively create the stereocenter at the C3 position.

Asymmetric transfer hydrogenation of a ketone precursor, such as 4-amino-3-(pyridin-4-yl)butan-1-one, using a chiral catalyst and a hydrogen donor like isopropanol, offers another effective method under mild conditions.

The asymmetric Michael addition of a nucleophile to a pyridinyl-substituted α,β-unsaturated compound, catalyzed by a chiral organocatalyst or a metal complex, can also be employed to form the C-C bond and set the stereocenter at C3 simultaneously.

| Catalytic Method | Catalyst Type | Substrate Example | Key Advantage |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP) | 3-(pyridin-4-yl)but-3-en-1-ol | High enantioselectivity |

| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes | 4-amino-3-(pyridin-4-yl)butan-1-one | Milder reaction conditions |

| Asymmetric Michael Addition | Chiral organocatalysts or metal complexes | Pyridinyl-substituted α,β-unsaturated ester | C-C bond formation with stereocontrol |

For molecules with multiple stereocenters, controlling the relative stereochemistry is essential. Diastereoselective methods aim to produce a single diastereomer.

Substrate-controlled diastereoselection utilizes a chiral starting material where an existing stereocenter directs the formation of a new one. For example, the reduction of a chiral ketone precursor can lead to the diastereoselective formation of the hydroxyl group.

Reagent-controlled diastereoselection employs a chiral reagent or catalyst to favor the formation of one diastereomer, irrespective of the substrate's inherent bias.

Enzymes are highly selective biocatalysts that can be used for the stereoselective synthesis of this compound.

Lipases are frequently used for the kinetic resolution of racemic alcohols. In this process, a lipase (B570770) selectively acylates one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Transaminases (TAs) can catalyze the asymmetric synthesis of the amino group. A ketone precursor, such as 4-oxo-3-(pyridin-4-yl)butan-1-ol, can be aminated using a chiral amine donor in the presence of a specific transaminase to yield the desired enantiomer of the amino alcohol with high purity.

Alcohol dehydrogenases (ADHs) can be employed for the stereoselective reduction of a ketone precursor to the corresponding chiral alcohol.

| Enzyme Class | Application | Substrate Example | Key Advantage |

| Lipases | Kinetic resolution of racemic alcohols | Racemic this compound | High enantioselectivity |

| Transaminases (TAs) | Asymmetric amination of ketones | 4-oxo-3-(pyridin-4-yl)butan-1-ol | Direct formation of the chiral amine |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones | 4-amino-3-(pyridin-4-yl)butan-1-one | High stereoselectivity for alcohol formation |

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound, suitable starting materials from the chiral pool include amino acids like aspartic acid or glutamic acid, or certain carbohydrates.

The inherent chirality of these starting materials can be preserved and transferred to the final product through a series of chemical modifications, providing an efficient route to the desired enantiomerically pure target molecule.

Synthetic Routes to Structural Analogues and Derivatives of this compound

The synthesis of structural analogues is crucial for structure-activity relationship (SAR) studies in drug discovery. For this compound, analogues could involve modifications at the pyridine (B92270) ring, the amino group, or the butanol chain.

One key analogue, (R)-3-aminobutan-1-ol, is a significant chiral building block. vcu.edu Its synthesis has been approached through various strategies, including chemoenzymatic methods, asymmetric catalysis, and the use of chiral pool materials. A cost-effective route involves the reduction of (R)-3-aminobutanoic acid with sodium aluminum hydride. vcu.edu

Derivatives can be synthesized by functionalizing the core structure. For instance, analogues of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) were synthesized to explore SAR, involving modifications of a piperazine (B1678402) ring linked to an isoquinoline (B145761) core. nih.gov Similar strategies could be applied to the amino group of this compound to generate a library of amides, sulfonamides, or ureas. The pyridine nitrogen can also be functionalized to form pyridinium (B92312) salts or N-oxides.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-3-aminobutan-1-ol |

| (R)-3-aminobutanoic acid |

| 1-(5-isoquinolinesulfonyl)piperazine |

| Eosin Y |

| L-proline |

| Sodium aluminum hydride |

Advanced Spectroscopic and Stereochemical Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial information about the connectivity and spatial arrangement of atoms within the molecule.

Advanced 1D and 2D NMR Techniques for Structural Assignment (e.g., HSQC, HMBC, COSY, NOESY)

The structural backbone of 4-Amino-3-(pyridin-4-yl)butan-1-ol is assembled by meticulously analyzing a suite of NMR experiments.

¹H NMR: The 1D ¹H NMR spectrum provides initial information on the number of different proton environments and their multiplicities (splitting patterns), which indicate neighboring protons. For this compound, one would expect distinct signals for the aromatic protons of the pyridine (B92270) ring, the methine proton, and the methylene (B1212753) protons of the butanol chain, as well as signals for the amine and hydroxyl protons.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum would show signals for the carbons of the pyridine ring and the four distinct carbons of the butan-1-ol side chain.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings within the molecule, typically over two to three bonds. It is instrumental in establishing the sequence of protons in the butanol chain by showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule, for instance, linking the butanol chain to the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and stereochemistry.

Table 1: Representative ¹H and ¹³C NMR Data for a Structural Analog, 4-Amino-3-phenylbutan-1-ol nih.gov

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyridine C2/C6 | ~8.5 (d) | ~150 | H-2/H-6 to C-4 |

| Pyridine C3/C5 | ~7.2 (d) | ~124 | H-3/H-5 to C-4 |

| Pyridine C4 | - | ~148 | - |

| Butan-1-ol C1 | ~3.6 (t) | ~62 | H-1 to C-2, C-3 |

| Butan-1-ol C2 | ~1.8 (m) | ~38 | H-2 to C-1, C-3, C-4 |

| Butan-1-ol C3 | ~3.0 (m) | ~45 | H-3 to C-1, C-2, C-4, Pyridine C-4 |

| Butan-1-ol C4 | ~2.8 (t) | ~42 | H-4 to C-2, C-3 |

Note: The data presented is illustrative for a phenyl analog. The actual chemical shifts for this compound would vary due to the electronic effects of the pyridine ring.

Dynamic NMR Studies for Conformational Analysis

The butanol side chain of this compound is flexible, and its preferred conformation can be studied using dynamic NMR techniques. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants. At lower temperatures, the rotation around single bonds may slow down sufficiently to allow for the observation of distinct signals for different conformers. This can provide valuable information about the energy barriers between different rotational states and the most stable conformation of the molecule in solution.

Application of Chiral Derivatizing Agents (CDAs) for Absolute Configuration Determination

Determining the absolute stereochemistry at the chiral center (C3 of the butan-1-ol chain) is a critical aspect of the compound's characterization. A common NMR-based method involves the use of chiral derivatizing agents (CDAs). These are chiral molecules that react with the amino or hydroxyl group of the analyte to form a pair of diastereomers.

Since diastereomers have different physical properties, their NMR spectra will also differ. By reacting a racemic mixture of this compound with a single enantiomer of a CDA, two distinct sets of signals will be observed in the NMR spectrum, corresponding to the two diastereomers. The differences in the chemical shifts of the protons close to the chiral center can then be used to determine the absolute configuration by comparing the observed shifts to established models for that particular CDA.

Mass Spectrometry in Structural Confirmation and Impurity Profiling (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for identifying impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that it corresponds to C₉H₁₄N₂O.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the butanol side chain and the loss of the amino and hydroxyl groups. This technique is also highly sensitive for detecting and identifying low-level impurities by comparing their fragmentation patterns to that of the main compound.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₅N₂O⁺ | 167.1184 |

| [M+Na]⁺ | C₉H₁₄N₂NaO⁺ | 189.1004 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, C-H stretches of the alkyl chain and the pyridine ring, and the C=C and C=N stretching vibrations of the aromatic ring. The position and shape of the O-H and N-H bands can also provide evidence for intra- and intermolecular hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and can provide complementary information to the IR spectrum, especially for the vibrations of the pyridine ring.

Table 3: Typical Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (amine) | Stretching | 3300-3500 (medium) |

| C-H (sp³ hybridized) | Stretching | 2850-3000 |

| C-H (sp² hybridized) | Stretching | 3000-3100 |

| C=C, C=N (aromatic) | Stretching | 1400-1600 |

| C-O (alcohol) | Stretching | 1050-1260 |

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

If a suitable single crystal of this compound or a salt thereof can be obtained, X-ray crystallography provides the most definitive method for determining its three-dimensional structure in the solid state. This technique can unambiguously establish the connectivity of all atoms, bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the chiral center. The crystal structure also reveals the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding networks involving the amino and hydroxyl groups.

Chiroptical Methods for Stereochemical Analysis (e.g., Electronic Circular Dichroism)

The stereochemical configuration of chiral molecules, such as the enantiomers of this compound, is a critical determinant of their biological activity and pharmacological properties. Chiroptical spectroscopic methods, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive techniques for assigning the absolute configuration of stereocenters. Among these, Electronic Circular Dichroism (ECD) is a principal tool.

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, reported as the molar circular dichroism (Δε) or ellipticity (θ), produces a unique spectrum for each enantiomer of a chiral compound. For a given chiral molecule, the ECD spectra of its enantiomers are mirror images of each other. This characteristic makes ECD an invaluable method for both the qualitative identification and quantitative determination of the enantiomeric excess of a sample.

The ECD spectrum of a molecule like this compound is governed by its electronic transitions. The pyridine ring, being a key chromophore in the structure, gives rise to characteristic π→π* and n→π* transitions in the ultraviolet (UV) region. The spatial arrangement of the substituents around the chiral center at the C3 position perturbs these electronic transitions, resulting in a distinct ECD signal. The sign and magnitude of the Cotton effects (the characteristic peaks and troughs in an ECD spectrum) are exquisitely sensitive to the three-dimensional structure of the molecule, including the conformation of the side chain and the relative orientation of the amino and hydroxyl groups with respect to the pyridine ring.

In the absence of experimentally determined ECD spectra for this compound in the public domain, the absolute configuration would typically be assigned by comparing the experimental ECD spectrum with a theoretically calculated spectrum. This is a well-established methodology in stereochemical analysis. The process involves computational modeling, starting with a conformational search to identify the most stable conformers of the molecule. For each significant conformer, the ECD spectrum is then calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). The individual spectra of the conformers are then Boltzmann-averaged to generate the final theoretical ECD spectrum. A good match between the experimental and the calculated spectrum for a specific enantiomer (e.g., (R) or (S)) allows for the unambiguous assignment of its absolute configuration.

For a molecule with a pyridine chromophore, the electronic transitions typically occur in the 200-300 nm range. The π→π* transitions of the pyridine ring are generally more intense in the UV-Vis absorption spectrum, and their perturbation by the chiral center often leads to strong Cotton effects in the ECD spectrum. The weaker n→π* transition may also become ECD active and provide valuable structural information.

While specific experimental data for this compound is not available in the reviewed literature, the table below illustrates the type of data that would be obtained from an ECD analysis. The values are hypothetical and serve to demonstrate how such data would be presented.

Hypothetical ECD Data for the Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect |

| (R)-4-Amino-3-(pyridin-4-yl)butan-1-ol | ~265 | +5.2 | Positive |

| ~220 | -8.9 | Negative | |

| (S)-4-Amino-3-(pyridin-4-yl)butan-1-ol | ~265 | -5.2 | Negative |

| ~220 | +8.9 | Positive |

This illustrative table shows the expected mirror-image relationship between the ECD spectra of the (R) and (S) enantiomers. The sign of the Cotton effect at a specific wavelength is directly correlated with the absolute configuration at the chiral center. Practical chiroptical sensing methods have also been developed for the rapid determination of the absolute configuration and enantiomeric excess of chiral amines and amino alcohols. These methods often involve the formation of a derivative in situ with a chiral auxiliary, which then produces a predictable and enhanced ECD signal.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. For a molecule like 4-Amino-3-(pyridin-4-yl)butan-1-ol, DFT calculations would be employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms.

These calculations would provide key geometric parameters. A hypothetical data table of such results is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (amino) | 1.47 Å |

| Bond Length | C-C (backbone) | 1.54 Å |

| Bond Length | C-O (hydroxyl) | 1.43 Å |

| Bond Length | C-C (pyridine ring) | 1.39 Å |

| Bond Angle | N-C-C | 110.5° |

| Bond Angle | C-C-O | 109.8° |

| Dihedral Angle | N-C-C-C | 65.2° |

Note: The values in this table are illustrative and not based on actual published research.

Ab Initio Methods for Electronic Properties

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), provide a rigorous approach to studying the electronic properties of molecules. For this compound, ab initio calculations would yield valuable information about its electronic characteristics, including ionization potential, electron affinity, and the distribution of electronic charge.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting spectroscopic parameters, which can aid in the experimental characterization of a compound. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecular structure.

A hypothetical table of predicted NMR chemical shifts is shown below.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂OH) | 3.65 | 63.2 |

| C2 (CH) | 2.80 | 45.1 |

| C3 (CH-Py) | 3.15 | 52.8 |

| C4 (CH₂NH₂) | 2.95 | 42.5 |

| Py-Cα | 8.50 | 150.1 |

| Py-Cβ | 7.25 | 124.3 |

Note: The values in this table are illustrative and not based on actual published research.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are often dependent on its three-dimensional conformation.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to study the conformational flexibility of molecules. MM methods use classical physics to model the potential energy of a system as a function of its atomic coordinates. MD simulations, on the other hand, simulate the movement of atoms and molecules over time. For this compound, these simulations would reveal the preferred conformations of the molecule and the dynamics of its interconversion between different shapes.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. By systematically varying these parameters and calculating the corresponding energy, a map of the conformational energy landscape can be generated. For this compound, PES scans around key rotatable bonds would identify the low-energy conformers and the energy barriers between them, providing insight into its conformational preferences.

Reaction Mechanism Elucidation via Computational Modeling

The synthesis and transformation of this compound involve complex reaction pathways. Computational modeling provides a virtual laboratory to explore these mechanisms in detail, offering a level of granularity that is often inaccessible through experimental methods alone.

Transition State Analysis

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. As of the latest available data, specific and detailed transition state analyses for the synthesis or reactions of this compound have not been extensively reported in publicly accessible scientific literature. Theoretical studies on related pyridine (B92270) derivatives often employ Density Functional Theory (DFT) to locate and characterize transition state structures, providing insights into the geometry, electronic structure, and vibrational frequencies of these transient species. Such analyses would be crucial in optimizing reaction conditions and understanding the stereochemical outcomes for the synthesis of this compound.

Energetic Profiles of Reaction Pathways

The energetic profile of a reaction pathway maps the energy changes as reactants are converted into products, passing through transition states and intermediates. Detailed energetic profiles for the specific reaction pathways leading to or involving this compound are not widely available in published research. Generally, such studies would involve calculating the relative energies of all species along the reaction coordinate. These profiles are instrumental in determining the thermodynamic and kinetic feasibility of a proposed mechanism. For instance, a comprehensive study would compare different synthetic routes to identify the most energetically favorable pathway, thus guiding synthetic chemists in their experimental designs.

Chemical Reactivity and Functional Group Transformations

Reactions of the Primary Amine Functionality

The primary amine group (-NH2) is a key site for nucleophilic reactions, enabling the formation of a diverse array of derivatives through acylation, alkylation, and condensation reactions.

The nucleophilic nitrogen atom of the primary amine readily reacts with acylating and alkylating agents.

Acylation: In the presence of a base, the primary amine can be acylated by reacting with acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This reaction is fundamental for the introduction of various acyl groups, potentially altering the compound's biological and physical properties. For instance, reaction with acetyl chloride would yield N-(4-hydroxy-2-(pyridin-4-yl)butyl)acetamide.

Alkylation: The primary amine can undergo alkylation with alkyl halides or other alkylating agents to form secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants. For example, reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), offers a controlled method for mono-alkylation.

A summary of representative acylation and alkylation reactions is presented below:

| Reagent | Product Type |

| Acetyl chloride | Amide |

| Acetic anhydride | Amide |

| Alkyl halide | Secondary/Tertiary Amine |

| Aldehyde/Ketone + Reducing Agent | Secondary Amine |

The primary amine serves as a precursor for the synthesis of imines and various heterocyclic structures.

Imine Formation: The amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction typically requires acid or base catalysis and the removal of water to drive the equilibrium towards the product. The resulting imine can be a stable compound or a reactive intermediate for further transformations.

Heterocycle Synthesis: The bifunctional nature of 4-Amino-3-(pyridin-4-yl)butan-1-ol, possessing both an amine and a hydroxyl group, makes it a potential starting material for the synthesis of heterocyclic systems. For example, intramolecular reactions or reactions with other bifunctional reagents could lead to the formation of substituted piperidines, pyridines, or other complex ring systems, which are common scaffolds in medicinal chemistry.

Reactions of the Primary Alcohol Functionality

The primary alcohol group (-CH2OH) is susceptible to oxidation and can be converted into other functional groups such as esters and ethers.

The oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

To Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this transformation, affording 4-amino-3-(pyridin-4-yl)butanal.

To Carboxylic Acids: Stronger oxidizing agents, often in the presence of water, will oxidize the primary alcohol directly to the corresponding carboxylic acid, 4-amino-3-(pyridin-4-yl)butanoic acid. Common reagents for this include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or Jones reagent.

The following table summarizes common oxidizing agents and their products:

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | Aldehyde |

| Dess-Martin periodinane (DMP) | Aldehyde |

| Potassium permanganate (KMnO4) | Carboxylic Acid |

| Jones Reagent | Carboxylic Acid |

Esterification: The primary alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, acid anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method for this conversion. This reaction introduces an ester linkage, which can be useful for modifying the compound's polarity and pharmacokinetic profile in medicinal chemistry applications.

Etherification: The hydroxyl group can be converted into an ether through various methods. The Williamson ether synthesis, for example, involves deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield an ether.

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution. The substituent at the 4-position of the pyridine ring can also modulate this reactivity.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically proceed at the 3- and 5-positions. The alkylamino-alcohol substituent on the pyridine ring is an electron-donating group, which can slightly activate the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present.

N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom of the pyridine ring allows for reactions with electrophiles. It can be alkylated with alkyl halides to form quaternary pyridinium salts. Furthermore, the nitrogen can be oxidized by peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding pyridine N-oxide. This N-oxide derivative exhibits different reactivity and electronic properties compared to the parent pyridine.

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on an aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com Aromatic rings, acting as nucleophiles, attack the electrophile in a slow, rate-determining step that disrupts aromaticity to form a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com A subsequent rapid deprotonation restores the aromatic system. masterorganicchemistry.com

The pyridine ring in this compound is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. This deactivation makes the ring less susceptible to electrophilic attack. Standard aromatic reactions like nitration or halogenation require more forcing conditions than for benzene. The nitrogen atom strongly deactivates the ortho (C2, C6) and para (C4) positions. Consequently, electrophilic substitution on an unsubstituted pyridine ring, if it occurs, preferentially happens at the C3 and C5 positions.

Nucleophilic Aromatic Substitution on Activated Pyridines

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it more reactive towards Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This type of reaction is facilitated by the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile. masterorganicchemistry.com The reaction is most favorable when the nucleophile attacks at the ortho (2-) or para (4-) positions relative to the ring nitrogen, as the negative charge can be effectively delocalized onto the nitrogen atom. wikipedia.org

For this compound, the pyridine ring itself is the site of potential SNAr reactions. While the compound does not possess a typical leaving group like a halide on the ring, the principles of SNAr are crucial for understanding its reactivity profile. If a derivative were synthesized with a good leaving group at the 2- or 6-position, it would be highly susceptible to displacement by a nucleophile.

A classic example of SNAr on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine. wikipedia.org This demonstrates the inherent reactivity of the pyridine ring towards strong nucleophiles, even without a pre-existing leaving group.

N-Oxidation and its Chemical Consequences

The lone pair of electrons on the nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. scripps.edu This transformation is typically achieved using oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide. arkat-usa.org The formation of the N-oxide in a molecule like this compound has profound chemical consequences, significantly altering the reactivity of the pyridine ring.

Key Consequences of N-Oxidation:

Reversed Reactivity in EAS: The N-oxide group is strongly activating and ortho-, para-directing for electrophilic substitution. The N-O- bond can donate electron density into the ring, making the C2, C4, and C6 positions electron-rich and thus highly susceptible to attack by electrophiles.

Increased Polarity and Solubility: The N+-O- bond is highly polar and can form strong hydrogen bonds, which typically increases the water solubility of the molecule. nih.gov

Activation for Nucleophilic Substitution: The N-oxide can be activated by electrophiles (e.g., acyl halides), followed by nucleophilic attack at the C2 or C4 position. scripps.edu

Deoxygenation: The N-oxide can be reduced back to the parent pyridine using various reagents, such as trivalent phosphorus compounds or catalytic hydrogenation. arkat-usa.org This deoxygenation step is useful as it allows the N-oxide to be used as a temporary activating group for functionalizing the ring, which is then removed.

The N-oxide of a related compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, is a known metabolite, highlighting that N-oxidation is a relevant biological transformation for pyridyl-containing compounds. nih.gov

Table 1: Summary of Chemical Reactivity

| Reaction Type | Reactivity of Pyridine Ring | Preferred Position(s) | Key Considerations |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivated (electron-deficient) | C3, C5 | Requires harsh conditions; side-chain reactivity is a concern. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated (electron-deficient) | C2, C4, C6 | Requires a good leaving group or a very strong nucleophile. |

| N-Oxidation | Forms Pyridine N-Oxide | N1 | Alters ring electronics, making C2/C6 more susceptible to EAS. |

Derivatization for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Derivatization of this compound is a key strategy in medicinal chemistry to explore its Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). nih.gov SAR studies aim to understand how specific structural modifications affect the biological activity of the compound, while SPR studies focus on how these changes influence physicochemical properties like solubility, lipophilicity, and metabolic stability. The primary amino group and the hydroxyl group are the most accessible sites for derivatization. smolecule.com

Potential Derivatization Strategies:

Hydroxyl Group Modification: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also be esterified or converted into an ether. These modifications impact polarity and the potential for hydrogen bonding.

Ring Modification: While more complex, modifications to the pyridine ring itself, such as introducing substituents via N-oxide intermediates, can be explored to probe interactions with biological targets.

SAR studies on related 4-aminopyridine (B3432731) analogs have shown that even small modifications, such as adding methyl or methoxy (B1213986) groups to the pyridine ring, can significantly alter their potency as potassium channel blockers. nih.gov For instance, 3-methyl-4-aminopyridine was found to be more potent than the parent 4-aminopyridine, while other derivatives were less active, demonstrating the sensitivity of the biological target to structural changes. nih.gov Such studies are crucial for optimizing a lead compound into a potential drug candidate. nih.gov

Table 2: Potential Derivatization Sites for SAR/SPR Studies

| Functional Group | Position | Potential Reactions | Resulting Functional Group | Purpose of Modification |

|---|---|---|---|---|

| Primary Amine | C4 of Butyl Chain | Acylation, Alkylation, Sulfonylation | Amide, Secondary/Tertiary Amine, Sulfonamide | Modulate basicity, H-bonding, and steric bulk. |

| Primary Alcohol | C1 of Butyl Chain | Oxidation, Esterification, Etherification | Aldehyde, Carboxylic Acid, Ester, Ether | Alter polarity, H-bonding, and metabolic stability. |

Investigation of Molecular Interactions and Biochemical Mechanisms

Exploration of Specific Target Binding Mechanisms

The structural features of 4-Amino-3-(pyridin-4-yl)butan-1-ol, which include a pyridine (B92270) ring and an amino-alcohol chain, suggest its potential to engage with various biological macromolecules.

While there are general statements suggesting that this compound has been observed to inhibit certain enzymes, specific details regarding the types of enzymes, such as kinases, and the mechanisms of inhibition are not documented in available scientific literature. smolecule.com Studies on structurally related but different molecules, such as 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, have shown potent inhibition of enzymes like Bloom helicase, highlighting the potential of the pyridin-4-yl moiety in enzyme binding. nih.gov However, direct evidence for kinase inhibition or any other specific enzyme inhibition by this compound is currently lacking.

Research into the interactions of this compound with biological systems suggests it may bind to specific receptors in the central nervous system, potentially influencing neurotransmitter activity. smolecule.com This has led to speculation about its potential as a neuroprotective or antidepressant agent through the modulation of pathways like those involving serotonin. smolecule.com However, specific receptor binding affinities, data from radioligand binding assays, or functional assays to confirm these modulatory mechanisms for this particular compound are not available in published research.

In Vitro Biochemical and Cell-Based Assays for Mechanistic Insights (excluding human or clinical data)

The utility of this compound as a tool in biochemical studies is acknowledged. smolecule.com Investigations into its cellular uptake indicate that it can cross cellular membranes, which is a prerequisite for intracellular activity. smolecule.com Preliminary studies also hint at potential antimicrobial properties against certain pathogens. smolecule.com Despite these indications, detailed reports from specific in vitro biochemical assays (e.g., enzyme kinetics, fluorescence polarization) or cell-based assays (e.g., reporter gene assays, cell viability assays) that would provide concrete mechanistic insights for this compound are not found in the available scientific literature. For comparison, studies on other pyridinone-based compounds have utilized fluorescence-based assays to determine inhibitory activity against targets like Fatty Acid Binding Protein 4 (FABP4). nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Target Interaction

Currently, there are no specific Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies available in the public domain for this compound. Such studies are crucial for understanding the relationship between the chemical structure of a compound and its biological activity, and for designing more potent and selective molecules. While QSAR and pharmacophore modeling have been successfully applied to other classes of compounds containing pyridine or similar heterocyclic structures to elucidate their interactions with various targets, this level of computational analysis has not been reported for this compound itself.

Based on a thorough review of available scientific literature, it is not possible to generate an article on “this compound” that strictly adheres to the requested outline and content inclusions. The search for detailed research findings, data, and specific examples for each of the outlined applications yielded insufficient information directly pertaining to this specific compound.

The existing literature provides general information on the concepts outlined, such as the roles of chiral amino alcohols in asymmetric synthesis, their use as ligands, their potential as building blocks in diversity-oriented synthesis, and as precursors for heterocyclic compounds. However, specific studies, data tables, and detailed research findings focusing on "this compound" in these contexts are not present in the available search results.

Therefore, to maintain scientific accuracy and adhere to the strict constraint of focusing solely on the specified compound, the requested article cannot be constructed. Generating content for the specified outline would require extrapolation from the properties of related compounds, which would not meet the instruction to focus exclusively on "this compound".

Future Research Directions and Research Gaps

Unexplored Stereoisomers and Their Distinct Properties

The structure of 4-Amino-3-(pyridin-4-yl)butan-1-ol contains a chiral center at the carbon atom bonded to the pyridine (B92270) ring and the amino group. This chirality means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. Currently, the distinct biological and pharmacological properties of the individual (R) and (S)-enantiomers remain largely unknown, as research has likely been conducted on the racemic mixture.

A significant research gap exists in the stereoselective synthesis of each enantiomer. The development of asymmetric synthesis routes is crucial to obtaining enantiomerically pure samples. nih.govacs.org Techniques such as the use of chiral catalysts or auxiliaries in the synthetic pathway could be explored to achieve this. nih.govmdpi.com Once isolated, the individual stereoisomers must be characterized to determine their absolute configuration.

Furthermore, a comparative study of the biological activities of the (R) and (S)-enantiomers is a critical next step. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit vastly different potencies, metabolic pathways, and even opposing biological effects. Investigating the specific interactions of each enantiomer with biological targets, such as enzymes and receptors, will provide a more precise understanding of the compound's mechanism of action and could lead to the development of more potent and selective therapeutic agents with improved safety profiles. nih.gov The separation of the enantiomers can be achieved using techniques like chiral high-performance liquid chromatography (HPLC). nih.gov

Application of Advanced Automation in Synthesis and Screening

The synthesis and screening of derivatives of this compound can be significantly accelerated through the adoption of advanced automation technologies. Automated synthesis platforms, including robotic systems and flow chemistry setups, offer the potential for rapid and reliable production of a library of related compounds. acs.orgnih.govresearchgate.net These systems can handle a wide range of reaction conditions and purification techniques, enabling high-throughput synthesis with minimal manual intervention. acs.orgmdpi.com

Flow chemistry, in particular, provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. rsc.org This technology is well-suited for the multi-step synthesis of complex molecules like pyridine derivatives. rsc.org The integration of in-line analytical techniques, such as NMR and mass spectrometry, allows for real-time monitoring and optimization of reaction conditions.

In parallel with automated synthesis, high-throughput screening (HTS) can be employed to rapidly evaluate the biological activity of the synthesized compounds. acs.orgijnc.ir Robotic systems can perform thousands of assays per day, testing the compounds against a panel of biological targets to identify promising leads. nih.gov This combination of automated synthesis and HTS creates a powerful platform for accelerating the drug discovery process for this class of compounds.

Integration of Machine Learning for Predictive Modeling in Synthesis and Interactions

The integration of machine learning (ML) and artificial intelligence (AI) presents a transformative opportunity for the study of this compound. nih.govmdpi.com ML models can be trained on existing chemical reaction data to predict the outcomes of new synthetic routes, including reaction yields and potential side products. mdpi.comresearchgate.net This predictive capability can significantly reduce the number of trial-and-error experiments required, saving time and resources. researchgate.net

For this compound, ML algorithms could be used to:

Predict optimal reaction conditions: By analyzing datasets of similar reactions, ML models can suggest the best catalysts, solvents, and temperatures for the synthesis of the target compound and its derivatives. researchgate.net

Forecast biological activity: Quantitative Structure-Activity Relationship (QSAR) models, built using ML, can predict the biological activity of new derivatives based on their chemical structure. acs.orgresearchgate.netchemicalbook.com This allows for the in-silico screening of large virtual libraries of compounds to prioritize those with the highest potential for desired therapeutic effects. acs.orgijnc.irchemicalbook.com

De-risk development: ML models can also be used to predict potential off-target effects and toxicity, helping to identify and deprioritize compounds with unfavorable safety profiles early in the discovery process.

The development and application of such predictive models will require the generation of high-quality experimental data for training and validation. The combination of automated synthesis for data generation and ML for predictive modeling creates a powerful feedback loop for the rapid and intelligent exploration of the chemical space around this compound.

New Computational Paradigms for Deeper Mechanistic Understanding

To gain a more profound understanding of the chemical behavior and biological interactions of this compound, the application of advanced computational chemistry methods is essential. Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of the molecule. chemicalbook.comchemrxiv.org These methods can be used to:

Elucidate reaction mechanisms: DFT calculations can map out the energy landscape of synthetic reactions, identifying transition states and intermediates. nih.govnih.gov This knowledge is invaluable for optimizing reaction conditions and developing more efficient synthetic routes.

Predict spectroscopic properties: QM methods can accurately predict spectroscopic data, such as NMR and IR spectra, which can aid in the structural characterization of the compound and its derivatives. researchgate.net

Analyze non-covalent interactions: Understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the binding of this compound to biological targets is crucial for rational drug design.

Molecular dynamics (MD) simulations offer a complementary approach to study the dynamic behavior of the compound and its complexes with biomolecules over time. MD simulations can reveal:

Conformational flexibility: The compound's three-dimensional shape and flexibility are critical for its biological activity. MD simulations can explore the conformational landscape of the molecule and identify the most stable and biologically relevant conformations.

Binding dynamics: Simulations of the compound interacting with a target protein can provide a detailed picture of the binding process, including the key interactions that stabilize the complex. This information can guide the design of derivatives with improved binding affinity and selectivity.

By combining QM and MD simulations, researchers can build a comprehensive computational model of this compound, providing a powerful tool for understanding its properties and guiding future experimental work.

Development of Sustainable Synthetic Pathways

The development of sustainable and environmentally friendly synthetic methods is a critical aspect of modern chemistry. Future research on this compound should prioritize the adoption of green chemistry principles to minimize the environmental impact of its synthesis. ijnc.ir

Key areas for exploration include:

Use of renewable feedstocks: Investigating the possibility of synthesizing the butanol portion of the molecule from biomass-derived starting materials would significantly improve the sustainability of the process. socma.org

Green solvents and catalysts: Replacing hazardous organic solvents with greener alternatives, such as water or bio-based solvents, and utilizing non-toxic, recyclable catalysts are important goals. rsc.orgacs.org Microwave-assisted organic synthesis, which can reduce reaction times and energy consumption, is another promising avenue. nih.govacs.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign approach to chemical synthesis. researchgate.netmdpi.comresearchgate.net Exploring the use of enzymes, such as transaminases or alcohol dehydrogenases, for the stereoselective synthesis of this compound could lead to a highly efficient and sustainable process. frontiersin.orgrsc.org Multi-step biocatalytic cascades could also be designed to produce the target molecule in a one-pot reaction from simple starting materials. researchgate.net

Atom economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, a principle known as atom economy, is a fundamental aspect of green chemistry. One-pot multicomponent reactions are particularly attractive in this regard as they can generate complex molecules in a single step with high efficiency. nih.govnih.gov

By embracing these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable, reducing waste and minimizing the use of hazardous materials.

Exploration of New Chemical Space through Derivatization Strategies

To fully explore the therapeutic potential of this compound, a systematic exploration of its chemical space through derivatization is necessary. By modifying the core structure of the molecule, it is possible to fine-tune its physicochemical properties, biological activity, and pharmacokinetic profile.

Key derivatization strategies include:

Modification of the amino group: The primary amino group can be readily converted into a wide range of functional groups, such as amides, sulfonamides, and ureas. These modifications can alter the compound's hydrogen bonding capacity and polarity, which can have a significant impact on its biological activity and permeability.

Modification of the hydroxyl group: The primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. These changes can influence the compound's solubility, metabolic stability, and ability to interact with biological targets.

Substitution on the pyridine ring: The pyridine ring can be substituted with various functional groups at different positions. These modifications can modulate the electronic properties of the ring and introduce new interaction points for binding to target proteins.

Introduction of new functional groups: New functional groups can be introduced at various positions on the butanol backbone to explore new interactions and improve the compound's properties.

A library of derivatives can be synthesized using the automated platforms described in section 8.2 and then screened for biological activity. The data generated from these screens, combined with the insights from computational modeling (sections 8.3 and 8.4), will guide the design of subsequent generations of compounds with improved therapeutic potential. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and will be essential for unlocking the full potential of this compound as a lead compound for the development of new medicines.

Q & A

Q. What are the established synthetic routes for 4-Amino-3-(pyridin-4-yl)butan-1-ol, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous compounds like 4-amino-5-(pyridin-4-yl)-1,2,4-triazole derivatives are synthesized by reacting precursors with thiol reagents under controlled conditions . Key intermediates are characterized using spectroscopic methods such as ¹H NMR (e.g., δHppm shifts for pyridyl protons) and IR spectroscopy (e.g., absorption bands for amine and hydroxyl groups) . Melting points (e.g., 268–287°C) and elemental analysis (C, H, N content) further validate purity .

Q. How can researchers optimize purification methods for this compound?

Recrystallization is a common technique, using solvents like ethanol or methanol to isolate high-purity crystals. Chromatographic methods (e.g., silica gel column chromatography) are effective for separating byproducts. Monitoring via thin-layer chromatography (TLC) ensures reaction completion . For hygroscopic or thermally sensitive batches, inert atmospheres (N₂/Ar) and low-temperature storage are recommended .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- ¹H NMR : Peaks for pyridyl protons (δ ~8.5–7.5 ppm), hydroxyl (-OH, δ ~1–5 ppm), and amine (-NH₂, δ ~2–3 ppm) groups are critical .

- IR : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and -NH₂ (~3300–3500 cm⁻¹) confirm functional groups.

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight .

Advanced Research Questions

Q. How can reaction yield discrepancies be resolved during synthesis?

Yields (e.g., 67–81% in analogous syntheses) depend on reaction conditions. Key variables include:

- Catalyst selection : Transition metal catalysts (e.g., Pd) may enhance coupling reactions .

- Temperature control : Exothermic steps require gradual heating to avoid side reactions .

- Stoichiometry : Excess reagents (e.g., thiols) can drive reactions to completion .

Documenting deviations in reaction logs and cross-referencing with kinetic studies (e.g., first-order dependencies on substrates) helps identify bottlenecks .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Models electron distribution in the pyridyl ring and amine group to predict nucleophilic/electrophilic sites.

- Molecular docking : Explores interactions with biological targets (e.g., enzymes) for drug discovery applications .

- Crystallography software (SHELX) : Resolves 3D structures from diffraction data, aiding in steric and conformational analysis .

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data?

- Cross-validation : Compare NMR/IR functional group data with X-ray bond lengths and angles .

- Dynamic effects : NMR may indicate rotational isomers, while crystallography shows static structures. Use variable-temperature NMR to probe flexibility .

- Impurity analysis : Contradictions may arise from polymorphic forms; employ powder XRD to detect crystalline variants .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers under dry, inert conditions to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.